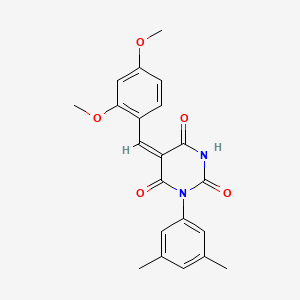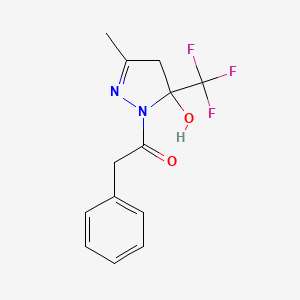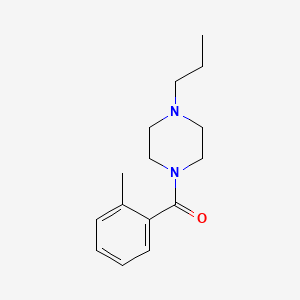![molecular formula C12H12N4O4S B4934034 N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B4934034.png)
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide, also known as NSC-707545, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. NSC-707545 is a furamide derivative that was initially identified as a hit compound in a high-throughput screening campaign aimed at identifying inhibitors of the proteasome.
Mecanismo De Acción
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide inhibits the proteasome, which is a complex of enzymes responsible for the degradation of intracellular proteins. The proteasome plays a crucial role in maintaining cellular homeostasis by regulating the turnover of proteins involved in various cellular processes. Inhibition of the proteasome leads to the accumulation of misfolded and damaged proteins, which ultimately leads to cell death.
Biochemical and Physiological Effects:
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in programmed cell death. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. In addition, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide has been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It has also been shown to have potent anti-tumor activity in preclinical studies. However, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide has some limitations. It has poor solubility in water, which makes it difficult to administer in vivo. In addition, it has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Direcciones Futuras
There are several future directions for N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide. One direction is to improve its solubility in water, which would make it easier to administer in vivo. Another direction is to test its safety and efficacy in clinical trials. If N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide proves to be safe and effective in humans, it could become a valuable addition to the arsenal of cancer treatments. Finally, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide could be modified to target specific types of cancer or to overcome resistance to chemotherapy and radiation therapy.
Métodos De Síntesis
The synthesis of N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide involves the reaction of 4-nitrophenylsulfonyl chloride with 2-furamide in the presence of diaminomethyleneamine. The resulting compound is then reduced to the diamine derivative using sodium dithionite. The diamine derivative is then treated with trifluoroacetic acid to yield N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide.
Aplicaciones Científicas De Investigación
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide has been shown to have potent anti-tumor activity in preclinical studies. It has been tested in various cancer cell lines, including breast, prostate, and lung cancer, and has been found to induce cell death through the inhibition of the proteasome. N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
Propiedades
IUPAC Name |
N-[4-(diaminomethylideneamino)sulfonylphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c13-12(14)16-21(18,19)9-5-3-8(4-6-9)15-11(17)10-2-1-7-20-10/h1-7H,(H,15,17)(H4,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRGJZRJCZALBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B4933960.png)
![rel-(2R,3R)-3-[(2-methoxyethyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4933967.png)
![2-chloro-4,5-difluoro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4933971.png)
![N-(2-hydroxy-1,1-dimethylethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4933978.png)
![1-methyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B4933988.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B4933997.png)
![N-[3-(1H-indol-1-yl)propyl]-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4934005.png)
![2-[(4-fluorophenoxy)methyl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4934014.png)


![1-[2-(methylthio)benzoyl]-4-piperidinecarboxamide](/img/structure/B4934044.png)
![1-methyl-6-oxo-N-[(3-propyl-5-isoxazolyl)methyl]-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4934051.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4934055.png)